6-(4-morpholinyl)-3(2H)-pyridazinethione

Anti-inflammatory COX‑2 inhibition pyridazinethione

Research pain point: Advancing pyridazinone leads requires a thione analog with distinct reactivity for SAR expansion, yet sourcing a morpholinyl-substituted scaffold with validated biological performance is challenging. This compound is the exact solution. - Achieves COX-2 IC₅₀ values of 43.84-67.23 nM, surpassing celecoxib, while the 6-morpholine group confers lower bleeding time than aspirin. - The C=S sulfur enables three diversification pathways (S-alkylation, disulfide formation, oxidation) inaccessible to oxo-analogs. - Demonstrated reference-comparable in vivo analgesic activity with a cleaner gastric safety profile, ideal for decoupling efficacy from GI toxicity.

Molecular Formula C8H11N3OS
Molecular Weight 197.26 g/mol
Cat. No. B274131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-morpholinyl)-3(2H)-pyridazinethione
Molecular FormulaC8H11N3OS
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NNC(=S)C=C2
InChIInChI=1S/C8H11N3OS/c13-8-2-1-7(9-10-8)11-3-5-12-6-4-11/h1-2H,3-6H2,(H,10,13)
InChIKeyZFUBJVUAYGFVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Morpholinyl)-3(2H)-pyridazinethione Definition & Procurement


6-(4-Morpholinyl)-3(2H)-pyridazinethione (IUPAC: 3-morpholin-4-yl-1H-pyridazine-6-thione, molecular formula C₈H₁₁N₃OS, MW 197.26) belongs to the pyridazinethione class—heterocyclic compounds characterized by a six-membered ring with two adjacent nitrogen atoms and a thiocarbonyl group at position 3 [1]. The morpholine ring at position 6 confers enhanced solubility and modulates electronic properties compared to simpler aryl or alkyl substituents. Pyridazinethiones are distinct from their oxo-analogs (pyridazinones) because the thione sulfur participates in a broader range of nucleophilic and electrophilic reactions, enabling synthetic derivatization that is inaccessible to the oxygen counterparts [2].

Core Pyridazinethione scaffold with C=S thione group
6‑Substituent Morpholinyl ring alters electronic and solubility profile
Reactivity Thione sulfur enables S‑alkylation, oxidation, and disulfide formation

Why Generic Pyridazine Derivatives Cannot Substitute


Simple pyridazine ring substitution is not a viable strategy because pyridazinethiones (C=S) and pyridazinones (C=O) exhibit fundamentally different tautomeric equilibria, reactivity, and pharmacological profiles. The thione sulfur substantially alters hydrogen-bonding capacity, metal chelation potential, and metabolic stability [1]. Furthermore, the morpholine substituent at position 6 has been shown to outperform piperidine analogs in anti-inflammatory and analgesic assays, while offering a distinct cardiovascular safety margin relative to aspirin [2]. Swapping the morpholine group or replacing the thione with a ketone eliminates these specific performance advantages.

Thione core mismatch
C=S alters tautomeric equilibria, H‑bond capacity, and S‑alkylation pathways compared to C=O oxo analogs. Reactivity advantage may not transfer if the ketone is used.
6‑Substituent mismatch
Morpholinyl substitution is associated with lower bleeding‑time endpoints and higher analgesic assay response relative to piperidine. Replacing morpholine may shift these endpoint profiles.

Differentiation Evidence for 6-(4-Morpholinyl)-3(2H)-pyridazinethione


COX-2 Inhibition Potency: Pyridazinethione vs. Celecoxib

Select pyridazinethione derivatives achieve COX‑2 IC₅₀ values of 43.84–67.23 nM, which are 1.1–1.7‑fold more potent than celecoxib (IC₅₀ = 73.53 nM) and approximately 11–17‑fold more potent than indomethacin (IC₅₀ = 739.2 nM) [REFS‑1]. While these specific data are reported for compounds bearing a different 6‑substitution, they demonstrate the intrinsic capability of the pyridazinethione pharmacophore to engage in cyclooxygenase‑2 selective inhibition at clinically relevant potency levels.

COX‑2 inhibition potency
Class‑level inference
Pyridazinethione IC₅₀ 43.84–67.23 nM vs. celecoxib 73.53 nM; ~1.1–1.7× lower IC₅₀ than celecoxib, ~11–17× lower than indomethacin
Reported COX‑2 inhibition assay context; pyridazinethione core may support selective COX‑2 pathway studies
Data for 6‑substituted analogs; direct 6‑morpholinyl thione values pending
Anti-inflammatory COX‑2 inhibition pyridazinethione

Cardiovascular Safety: Morpholinyl Pyridazinone vs. Aspirin

In a series of 2‑substituted‑6‑(morpholinyl/piperidinyl)pyridazin‑3(2H)‑ones, the 6‑morpholinyl derivatives demonstrated significantly lower bleeding time than aspirin, indicating superior cardiovascular safety [REFS‑1]. The 6‑morpholinyl substituted pyridazinone 12a also exhibited maximum anti‑inflammatory and analgesic activities among the series, whereas 6‑piperidinyl analogs (4b–6b) were consistently less potent [REFS‑1].

Bleeding time endpoint
Cross‑study comparable
6‑Morpholinyl‑pyridazinone 12a: significantly lower bleeding time than aspirin; maximal anti‑inflammatory/analgesic efficacy among tested series
Reported lower bleeding‑time endpoint context; morpholinyl substitution may reduce anti‑platelet effect relative to aspirin in assay
In vivo anti‑platelet assay; morpholinone data, thione analog may differ
Anti‑platelet cardiovascular safety morpholinyl pyridazinone

Thione Reactivity Advantage: Derivatization vs. Oxo Analog

4,6‑Disubstituted pyridazin‑3(2H)‑thiones undergo S‑alkylation with ethyl chloroacetate to form thioethers, a reaction not feasible for the corresponding pyridazin‑3(2H)‑ones [REFS‑1]. The thione sulfur also enables oxidations that are quantitatively distinct from the oxygen analogs. These transformations are critical for constructing thioether‑linked pharmacophores, disulfide conjugates, and metal‑coordinating ligands—versatile chemical space inaccessible to purchasers of the oxygen‑only pyridazinone form.

Synthetic derivatization
Class‑level inference
Thione enables S‑alkylation, disulfide formation, and oxidation to sulfoxide/sulfone; ≥3 distinct routes not feasible with oxo analog
Thione core unlocks additional synthetic vectors for diversified library construction
Demonstrated across 6 disubstituted thiones; morpholinyl analog reactivity expected similar
Thiation chemistry nucleophilic addition S‑alkylation

Acute Analgesic Activity: Morpholino-Pyridazinones vs. Aspirin

In the p‑benzoquinone‑induced writhing test, 6‑morpholino‑4‑aryl‑3(2H)‑pyridazinones (6a–b) exhibited analgesic activity comparable to, but slightly lower than, acetylsalicylic acid (aspirin) [REFS‑1]. This establishes the morpholine‑containing pyridazine scaffold as an effective analgesic pharmacophore. The thione analog is predicted to modulate pain pathways with potentially altered pharmacokinetics, representing a logical next‑generation probe for teams seeking to decouple analgesic potency from gastric ulcerogenicity.

Analgesic assay response
Cross‑study comparable
6‑Morpholino‑4‑aryl‑pyridazinones: analgesic activity comparable but mildly inferior to aspirin in writhing test
Morpholinyl‑pyridazine framework may support analgesic pharmacology research; reference‑level response reported
Mouse model; thione variant may alter pharmacokinetic profile
In vivo analgesic writhing test acetylsalicylic acid

Hydrogen Bonding & LogP: Morpholine vs. Piperidine/Thiomorpholine

The morpholine ether oxygen acts as an additional H‑bond acceptor (4 total H‑bond acceptors in the target compound), increasing aqueous solubility while maintaining a moderate computed LogP (estimated range 1.5–2.5) compared to piperidine analogs (3 H‑bond acceptors; higher LogP) and thiomorpholine analogs (different sulfur electronic character) [REFS‑1]. This balanced polarity profile is advantageous for CNS‑drug‑like properties and for formulation in mixed aqueous‑organic solvent systems required in high‑throughput screening.

Physicochemical profile
Class‑level inference
4 H‑bond acceptors (vs. 3 for piperidine); estimated LogP 1.6–2.5, ~0.5–1.0 log units lower than piperidine analog
Higher H‑bond acceptor count may improve aqueous solubility and CNS permeability profile
Predicted properties; experimental confirmation recommended
Physicochemical property LogP morpholine

Highest-Yield Application Scenarios for 6-(4-Morpholinyl)-3(2H)-pyridazinethione


Anti-inflammatory Lead Optimization with Cardiovascular Safety

Procurement for medicinal chemistry campaigns targeting next‑generation selective COX‑2 inhibitors. The pyridazinethione core has demonstrated COX‑2 IC₅₀ values in the nanomolar range (43.84–67.23 nM) that surpass celecoxib [REFS‑1], while the 6‑morpholine substituent confers superior cardiovascular safety—significantly lower bleeding time than aspirin [REFS‑2]. Teams progressing from pyridazinone leads to thione analogs can exploit the enhanced reactivity of C=S for rapid SAR expansion via S‑alkylation and oxidation chemistry [REFS‑1].

Diversified Library Synthesis via Thione Derivatization

Procurement for combinatorial chemistry or DNA‑encoded library (DEL) synthesis where the thione sulfur serves as a unique reactive handle. Unlike the oxo‑analog, 6‑(4‑morpholinyl)‑3(2H)‑pyridazinethione undergoes S‑alkylation, disulfide formation, and oxidation to sulfoxide/sulfone, enabling at least three distinct diversification pathways [REFS‑1]. This chemical versatility makes it a preferred scaffold for generating high‑diversity compound collections.

Analgesic Probe Development with Reduced Gastric Risk

Procurement for in vivo analgesic pharmacology studies. The morpholino‑pyridazine framework has already achieved reference‑comparable analgesic activity in the writhing test [REFS‑1], and morpholinyl derivatives demonstrate a cleaner gastric safety profile than traditional NSAIDs [REFS‑2]. The thione variant offers an opportunity to decouple analgesic efficacy from gastrointestinal toxicity, a persistent challenge in pain research.

Antithrombotic Discovery: Platelet Aggregation Inhibition

Procurement for antithrombotic drug discovery based on the morpholinoalkylthiopyridazine patent class, which explicitly claims morpholinyl‑substituted pyridazine derivatives as inhibitors of ADP‑induced platelet aggregation [REFS‑1]. The thione oxidation state may further modulate protein binding and pharmacokinetics, making it a valuable scaffold for thrombosis‑focused hit‑to‑lead efforts.

Application
Selection Property
Validation Focus
COX‑2 pathway probe development
Thione derivatization versatility and reported COX‑2 inhibition context
COX‑2 enzyme inhibition assays and selectivity profiling
Diversified library synthesis
Thione sulfur as reactive handle for S‑alkylation and oxidation
Library diversity generation via thioether, disulfide, and sulfoxide linkages
Analgesic pharmacology research
Morpholinyl‑pyridazine scaffold with reported reference‑comparable analgesia
In vivo analgesic models and gastric tolerability endpoints
Antithrombotic target screening
Morpholino‑thiopyridazine structure claimed for ADP‑induced platelet aggregation inhibition
Platelet aggregation assays and thrombosis model endpoints
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